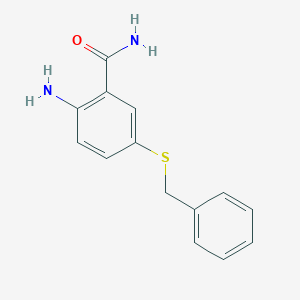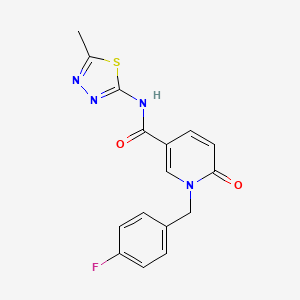![molecular formula C20H23N3O4 B2664220 4-{3-[4-(4-nitrophenyl)piperazin-1-yl]propoxy}benzaldehyde CAS No. 860649-13-4](/img/structure/B2664220.png)
4-{3-[4-(4-nitrophenyl)piperazin-1-yl]propoxy}benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{3-[4-(4-nitrophenyl)piperazin-1-yl]propoxy}benzaldehyde is a complex organic compound with the molecular formula C20H23N3O4 It is characterized by the presence of a piperazine ring substituted with a 4-nitrophenyl group and a benzaldehyde moiety
Aplicaciones Científicas De Investigación
4-{3-[4-(4-nitrophenyl)piperazin-1-yl]propoxy}benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[4-(4-nitrophenyl)piperazin-1-yl]propoxy}benzaldehyde typically involves multiple steps. One common method includes the reaction of 4-nitrophenylpiperazine with 3-chloropropoxybenzaldehyde under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the electrophilic carbon of the chloropropoxy group, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
4-{3-[4-(4-nitrophenyl)piperazin-1-yl]propoxy}benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 4-{3-[4-(4-nitrophenyl)piperazin-1-yl]propoxy}benzoic acid.
Reduction: 4-{3-[4-(4-aminophenyl)piperazin-1-yl]propoxy}benzaldehyde.
Substitution: Various N-alkyl or N-acyl derivatives of the piperazine ring.
Mecanismo De Acción
The mechanism of action of 4-{3-[4-(4-nitrophenyl)piperazin-1-yl]propoxy}benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can form hydrogen bonds and other interactions with proteins, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
4-{3-[4-(4-aminophenyl)piperazin-1-yl]propoxy}benzaldehyde: Similar structure but with an amino group instead of a nitro group.
4-{3-[4-(4-methylphenyl)piperazin-1-yl]propoxy}benzaldehyde: Similar structure but with a methyl group instead of a nitro group.
4-{3-[4-(4-chlorophenyl)piperazin-1-yl]propoxy}benzaldehyde: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The presence of the nitro group in 4-{3-[4-(4-nitrophenyl)piperazin-1-yl]propoxy}benzaldehyde imparts unique electronic properties, making it a valuable intermediate in the synthesis of compounds with specific electronic and steric requirements. This uniqueness can be leveraged in the design of new materials and pharmaceuticals with tailored properties.
Propiedades
IUPAC Name |
4-[3-[4-(4-nitrophenyl)piperazin-1-yl]propoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c24-16-17-2-8-20(9-3-17)27-15-1-10-21-11-13-22(14-12-21)18-4-6-19(7-5-18)23(25)26/h2-9,16H,1,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUWFTLMVVZELM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCOC2=CC=C(C=C2)C=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B2664147.png)

![2-cyclopropyl-5-(oxolane-3-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B2664149.png)
![1-[2-(4-fluorophenoxy)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2664153.png)
![2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide](/img/structure/B2664156.png)

![Tert-butyl N-[(1R,5R,6S)-3-azabicyclo[4.1.0]heptan-5-yl]carbamate](/img/structure/B2664158.png)
![6-(3-nitrophenyl)-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2664160.png)
